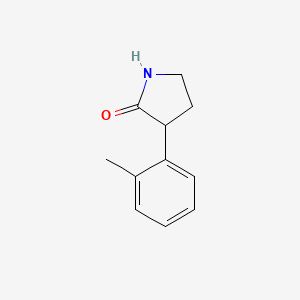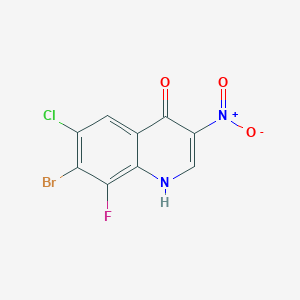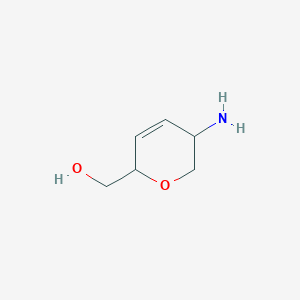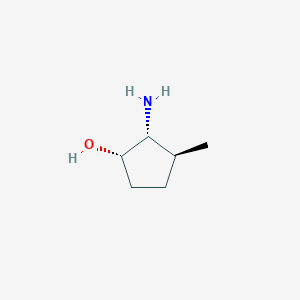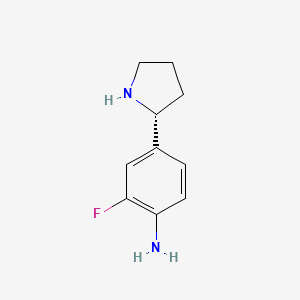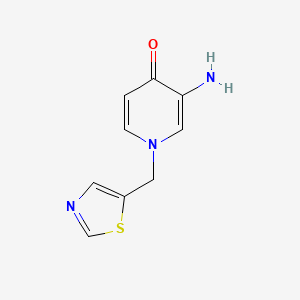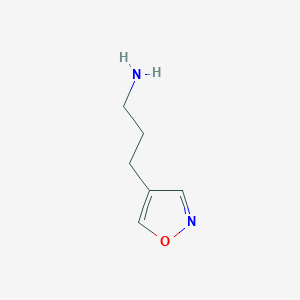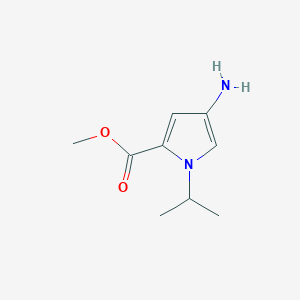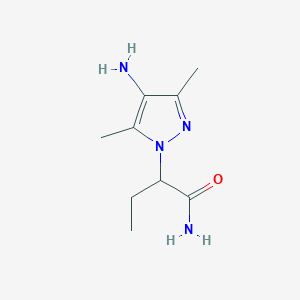
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring . The amino group can be introduced through nucleophilic substitution reactions, while the butanamide group can be added via amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings .
化学反応の分析
Types of Reactions
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro-pyrazoles, while substitution reactions can produce a wide range of substituted pyrazoles with different functional groups .
科学的研究の応用
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals
作用機序
The mechanism of action of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and butanamide groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Similar compounds include other aminopyrazoles and pyrazole derivatives, such as:
- 4-amino-3,5-dimethyl-1H-pyrazole
- 3-amino-5-methyl-1H-pyrazole
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone .
Uniqueness
The presence of both amino and butanamide groups allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
2-(4-amino-3,5-dimethylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C9H16N4O/c1-4-7(9(11)14)13-6(3)8(10)5(2)12-13/h7H,4,10H2,1-3H3,(H2,11,14) |
InChIキー |
AYNLUNOHFPQPJN-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)N)N1C(=C(C(=N1)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)
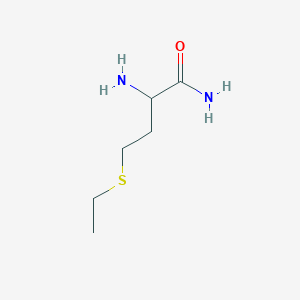
![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)

![3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine](/img/structure/B15276223.png)
![1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine](/img/structure/B15276224.png)
